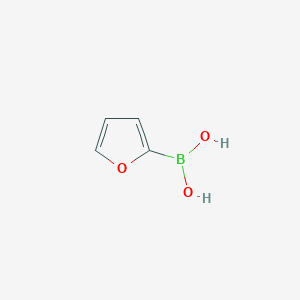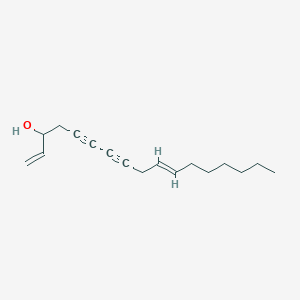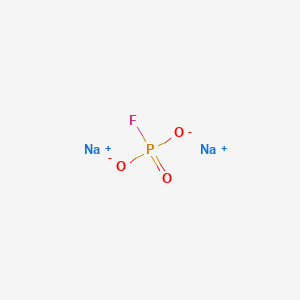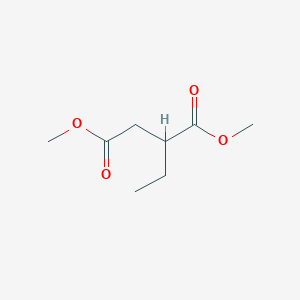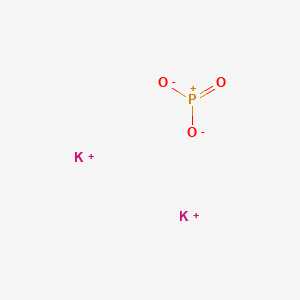
Dipotassium phosphite
描述
Dipotassium phosphite is an inorganic compound with the chemical formula K₂HPO₃. It is a salt of phosphorous acid and potassium, and it is commonly used in agriculture as a fungicide and fertilizer. The compound is known for its high solubility in water and its ability to provide both potassium and phosphorus to plants, which are essential nutrients for their growth and development.
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with potassium hydroxide (KOH). The reaction is typically carried out in an aqueous solution, and the resulting product is this compound along with water. The chemical equation for this reaction is:
H3PO3+2KOH→K2HPO3+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing phosphorous acid with potassium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the desired compound. The process involves careful monitoring of temperature and pH to ensure the complete reaction and high purity of the final product.
化学反应分析
Types of Reactions: Dipotassium phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to dipotassium phosphate (K₂HPO₄) using oxidizing agents such as hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous solution at room temperature.
K2HPO3+H2O2→K2HPO4+H2O
Reduction: this compound can be reduced to phosphine (PH₃) under specific conditions, although this reaction is less common and requires strong reducing agents.
Substitution: this compound can undergo substitution reactions with various halides to form corresponding phosphite esters.
Major Products Formed: The major products formed from the oxidation of this compound are dipotassium phosphate and water. In substitution reactions, the products depend on the specific halide used.
科学研究应用
Dipotassium phosphite has a wide range of applications in scientific research, including:
Agriculture: It is used as a fungicide and fertilizer to protect plants from fungal infections and to provide essential nutrients.
Chemistry: this compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is used in studies related to plant physiology and nutrient uptake.
Medicine: Research is being conducted on the potential use of this compound in medical applications, including its role in bone health and as a potential treatment for certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dipotassium phosphite involves its ability to provide phosphorus and potassium to plants. Phosphorus is a critical component of ATP, nucleic acids, and cell membranes, while potassium is essential for enzyme activation, osmoregulation, and stomatal function. This compound is absorbed by plant roots and translocated to various parts of the plant, where it exerts its effects by enhancing nutrient availability and improving plant health.
相似化合物的比较
Dipotassium phosphate (K₂HPO₄): Similar to dipotassium phosphite, but contains phosphate instead of phosphite. It is also used as a fertilizer and food additive.
Monopotassium phosphate (KH₂PO₄): Contains one potassium ion and is used in fertilizers and as a buffering agent.
Tripotassium phosphate (K₃PO₄): Contains three potassium ions and is used in various industrial applications.
Uniqueness: this compound is unique in its ability to provide both potassium and phosphorus in a form that is readily available to plants Its high solubility and effectiveness as a fungicide make it a valuable compound in agriculture
属性
IUPAC Name |
dipotassium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXXKCDYKKSZHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][P+](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035961 | |
| Record name | Dipotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.169 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White deliquescent solid; [Merck Index] | |
| Record name | Phosphonic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13492-26-7 | |
| Record name | Potassium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013492267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D69679I4JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


